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Compound of Interest

Compound Name: G007-LK

Cat. No.: B15586906 Get Quote

Welcome to the technical support center for G007-LK. This resource is designed to assist

researchers, scientists, and drug development professionals in overcoming challenges related

to the in vivo bioavailability of G007-LK, a potent and selective tankyrase inhibitor. Here you

will find troubleshooting guides and frequently asked questions (FAQs) to support the

successful design and execution of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is G007-LK and what is its mechanism of action?

G007-LK is a small molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[1]

Tankyrases are enzymes that play a key role in the Wnt/β-catenin signaling pathway. By

inhibiting tankyrases, G007-LK prevents the degradation of Axin proteins, which are crucial

components of the β-catenin destruction complex.[2] This leads to the suppression of Wnt/β-

catenin signaling, a pathway often dysregulated in cancer.

Q2: What are the known physicochemical properties of G007-LK?

Understanding the physicochemical properties of G007-LK is essential for developing

appropriate formulations for in vivo studies.
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Property Value Reference(s)

Molecular Formula C₂₅H₁₆ClN₇O₃S [3]

Molecular Weight 529.96 g/mol [3][4]

Solubility

Soluble in DMSO (≥ 30

mg/mL), Insoluble in water and

ethanol.

[1][4]

Appearance Off-white to yellow solid [1]

Q3: What is the reported oral bioavailability of G007-LK?

The oral bioavailability of G007-LK has been reported to be approximately 22.22% in mice

when administered as part of an enriched diet.[5] It is important to note that bioavailability can

be highly dependent on the formulation and administration route.

Q4: What are some common challenges encountered when working with G007-LK in vivo?

The primary challenge in conducting in vivo studies with G007-LK is its low aqueous solubility,

which can lead to poor absorption and low bioavailability. This can result in suboptimal drug

exposure at the target site and potentially inconclusive experimental outcomes. At higher

doses, intestinal toxicity has also been observed.[6]

Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with

G007-LK.

Problem 1: Poor or variable bioavailability in oral administration studies.

Potential Cause: Inefficient dissolution and absorption from the gastrointestinal (GI) tract due

to low aqueous solubility.

Recommended Solutions:

Formulation Optimization: The choice of vehicle is critical for improving the oral

bioavailability of G007-LK. Consider the following options:
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Suspension for Oral Gavage: A commonly used vehicle for oral gavage is a suspension

of G007-LK in a mixture of 15% DMSO, 17.5% Cremophor EL, 8.75% Miglyol 810 N,

and 8.75% ethanol in phosphate-buffered saline (PBS).[1]

Enriched Diet: Incorporating G007-LK into the animal chow is another effective method

for oral administration and has a reported bioavailability of 22.22%.[5]

Lipid-Based Formulations: For lipophilic compounds like G007-LK, lipid-based

formulations such as solutions in corn oil can enhance absorption.[1]

Particle Size Reduction: While not explicitly documented for G007-LK, techniques like

micronization or nanomilling can increase the surface area of the drug particles, potentially

improving dissolution and absorption.

Problem 2: Precipitation of G007-LK in the formulation vehicle.

Potential Cause: Exceeding the solubility limit of G007-LK in the chosen solvent system.

Recommended Solutions:

Solubility Enhancement:

Co-solvents: Utilize a co-solvent system to increase the solubility of G007-LK. DMSO is

a good primary solvent, which can then be diluted into a more complex vehicle.

Surfactants and Emulsifiers: The inclusion of surfactants like Cremophor EL in the oral

gavage formulation helps to create a stable dispersion and prevent precipitation.

Cyclodextrins: Consider using solubilizing agents such as sulfobutylether-β-cyclodextrin

(SBE-β-CD) to prepare a suspended solution.[1]

Preparation Technique: When preparing formulations, it is recommended to add each

solvent one by one and use heat and/or sonication to aid dissolution if precipitation occurs.

[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of

use.[1]

Problem 3: Difficulty in achieving desired plasma concentrations.
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Potential Cause: Low absorption, rapid metabolism, or rapid clearance of the compound.

Recommended Solutions:

Dose Escalation: If toxicity is not a concern, increasing the dose of G007-LK may help to

achieve higher plasma concentrations. Dosing regimens of 20 mg/kg twice daily via

intraperitoneal (i.p.) injection have been shown to achieve 61% tumor growth inhibition.[2]

[4]

Alternative Administration Route: Intraperitoneal (i.p.) injection can bypass first-pass

metabolism in the liver and may result in higher systemic exposure compared to oral

administration.

Pharmacokinetic Studies: Conduct a pilot pharmacokinetic study to determine key

parameters such as Cmax (maximum concentration), Tmax (time to maximum

concentration), and AUC (area under the curve) for your chosen formulation and

administration route. This will provide valuable data to optimize your dosing regimen.

Experimental Protocols
Protocol 1: Preparation of G007-LK for Oral Gavage (Suspension)

This protocol is based on a formulation reported for in vivo studies.[1][5]

Materials:

G007-LK powder

Dimethyl sulfoxide (DMSO), anhydrous

Cremophor EL

Miglyol 810 N

Ethanol

Phosphate-buffered saline (PBS)
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Procedure:

Prepare a stock solution of G007-LK in DMSO.

In a separate tube, prepare the vehicle by mixing the components in the following volumetric

ratios: 15% DMSO, 17.5% Cremophor EL, 8.75% Miglyol 810 N, and 8.75% ethanol.

Add the G007-LK stock solution to the vehicle to achieve the final desired concentration.

Add PBS to reach the final volume.

Vortex the mixture thoroughly to ensure a uniform suspension.

It is recommended to prepare this formulation fresh before each administration.

Protocol 2: Preparation of G007-LK in Enriched Chow

This method is suitable for long-term studies and has a reported oral bioavailability.[5]

Materials:

G007-LK powder

Standard rodent chow

Procedure:

Determine the total amount of chow required for the study period.

Calculate the amount of G007-LK needed to achieve the desired concentration in the chow

(e.g., 100 mg or 1000 mg of G007-LK per kg of chow).

Thoroughly mix the G007-LK powder with the powdered or crushed chow to ensure a

homogenous distribution.

If using a commercial service, provide them with the calculated amount of G007-LK to be

incorporated into the custom diet.
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Signaling Pathway and Experimental Workflow
Diagrams
To further aid in your experimental design, the following diagrams illustrate the G007-LK
signaling pathway and a general experimental workflow for assessing bioavailability.
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Caption: G007-LK inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.
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Caption: Workflow for assessing the in vivo bioavailability of G007-LK formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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